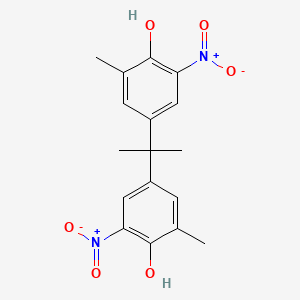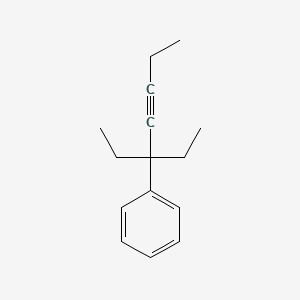![molecular formula C12H13N5O3 B14527267 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-88-9](/img/structure/B14527267.png)
7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the reaction of a quinazoline derivative with appropriate reagents to introduce the methoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4,6,7-Trisubstituted Quinazoline Derivatives: Known for their antitumor activity.
Benzothiazole-Containing Quinazoline Derivatives: Exhibits significant antitumor effects.
Uniqueness
7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propoxy groups, along with the tetrazole ring, contributes to its potential as a versatile compound in medicinal chemistry .
Properties
CAS No. |
62483-88-9 |
|---|---|
Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
7-methoxy-8-propoxy-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C12H13N5O3/c1-3-4-20-10-6-8-7(5-9(10)19-2)11(18)13-12-14-15-16-17(8)12/h5-6H,3-4H2,1-2H3,(H,13,14,16,18) |
InChI Key |
INFUZWSUWMVLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B14527214.png)





![Benzoic acid, 4-[(2-pyridinylamino)methyl]-](/img/structure/B14527240.png)




